molecular formula C9H11FO B130167 3-(3-Fluorophenyl)propan-1-OL CAS No. 156868-83-6

3-(3-Fluorophenyl)propan-1-OL

Cat. No.: B130167
CAS No.: 156868-83-6
M. Wt: 154.18 g/mol
InChI Key: VXWCHEGRBQAVQL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO. It is a member of the class of compounds known as phenylpropanols, which are characterized by a phenyl group attached to a propanol chain. The presence of a fluorine atom on the phenyl ring distinguishes this compound from other phenylpropanols.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Fluorophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3-(3-fluorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Another method involves the Grignard reaction, where 3-fluorobenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with formaldehyde, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-(3-Fluorophenyl)propan-1-OL has the molecular formula C10H13FNOC_{10}H_{13}FNO. It features a fluorinated phenyl ring , an amino group , and a hydroxyl group . The presence of fluorine enhances the compound's stability and lipophilicity, which are critical for its interaction with biological systems. Its chiral nature allows for varied interactions with biological targets, influencing its pharmacological effects.

Chemistry

  • Synthesis Intermediate : The compound serves as an important intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and specialty chemicals. Its ability to participate in chemical reactions such as oxidation, reduction, and substitution makes it versatile in synthetic chemistry.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6 to 12 μg/mL . The mechanism involves inhibiting bacterial cell wall synthesis.
  • Anticancer Effects : In vitro studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.5 μM against human leukemia cells, indicating its potential as a therapeutic agent in oncology .

Medicine

  • Neurological Disorders : The compound is being investigated for its potential use in treating neurological disorders. Its interaction with neurotransmitter receptors may provide insights into new pharmacological therapies for conditions such as depression or anxiety disorders.

Antimicrobial Activity Study

A study published in MDPI evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated strong inhibitory effects comparable to standard antibiotics, reinforcing its potential as a lead compound for developing new antimicrobial agents .

Anticancer Research

Another study focused on the compound's effects on human leukemia cells, reporting significant cytotoxicity. The findings suggest that further exploration into its mechanism could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The presence of the fluorine atom can influence its binding affinity and selectivity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom at the ortho position.

    3-(4-Fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom at the para position.

    3-(3-Chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-(3-Fluorophenyl)propan-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The meta position of the fluorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from its ortho and para analogs .

Biological Activity

3-(3-Fluorophenyl)propan-1-OL, a compound characterized by its fluorinated phenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound is a primary alcohol with the molecular formula C12H17O and a CAS number of 156868-83-6. The presence of the fluorine atom at the meta position of the phenyl ring significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. The fluorine atom can enhance binding affinity due to its electronegative nature, potentially altering the compound's pharmacokinetic properties. Research indicates that this compound may exhibit antimicrobial and anti-inflammatory effects, although detailed pathways remain to be fully elucidated .

Anti-inflammatory Properties

Research has suggested that this compound may exhibit anti-inflammatory effects. In vitro studies have shown that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-exposed macrophages, indicating its potential to modulate inflammatory responses . The compound's ability to influence cytokine production further supports its role in inflammation modulation.

Case Study: Synthesis and Characterization

A study conducted by researchers at the University of Groningen detailed the synthesis of this compound via a multi-step process involving chiral HPLC analysis. This research highlighted the compound's yield and purity, providing foundational data for further biological assessments .

Research on Structural Analogues

Comparative studies involving related compounds such as 3-(2-Fluorophenyl)propan-1-OL and 3-(4-Fluorophenyl)propan-1-OL have illustrated how variations in fluorine positioning affect biological activity. These studies emphasize the unique properties imparted by the meta position of the fluorine atom in this compound, which may enhance its selectivity towards specific molecular targets .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibitory effect on bacterial strains
Anti-inflammatoryInhibition of NO production in macrophages
Cytokine modulationAltered cytokine levels in inflammatory models

Q & A

Q. What are the optimized synthetic routes for 3-(3-Fluorophenyl)propan-1-OL, and how do reaction conditions influence yield?

Basic Research Question
Synthesis typically involves fluorophenyl aldehyde intermediates. For example, 3-(difluoromethoxy)benzaldehyde reacts with nitromethane under basic conditions to form nitroalkene intermediates, which can be reduced to yield propanol derivatives . Optimizing catalysts (e.g., palladium for hydrogenation) and solvents (e.g., ethanol for polarity) improves yield. Continuous flow reactors may enhance scalability for gram-scale synthesis .

Q. How can researchers characterize the stereochemical purity of this compound?

Basic Research Question
Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric detection to resolve enantiomers. NMR analysis (¹H and ¹³C) can confirm structural integrity, with fluorine-19 NMR identifying para/meta substituent effects . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What derivatization reactions are feasible for this compound in drug discovery?

Basic Research Question
The hydroxyl group enables esterification (e.g., acetylation with acetic anhydride) or oxidation to ketones (e.g., using Jones reagent) . The fluorophenyl ring supports electrophilic substitution (e.g., bromination at the meta position) for further functionalization .

Q. How can enantiomeric excess (ee) be maximized in chiral synthesis of this compound?

Advanced Research Question
Employ asymmetric catalysis: Sharpless epoxidation or Noyori hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) . Kinetic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer, achieving >95% ee . Monitor reaction progress via circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl propanol derivatives?

Advanced Research Question
Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Validate target engagement using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure binding constants (Kd) . Cross-reference cytotoxicity data (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate structure-activity relationships (SAR) .

Q. How does computational modeling predict the interaction of this compound with enzymatic targets?

Advanced Research Question
Perform molecular docking (AutoDock Vina) against crystallized enzyme structures (e.g., cytochrome P450 3A4). Density functional theory (DFT) calculations (B3LYP/6-31G*) model electrostatic interactions between the fluorine atom and active-site residues . MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Q. What analytical methods differentiate this compound from its structural analogs?

Advanced Research Question
Compare retention times via UPLC-MS with a C18 column and 0.1% formic acid mobile phase. X-ray crystallography resolves positional isomers (e.g., 2- vs. 3-fluorophenyl) by analyzing dihedral angles and hydrogen-bonding networks . IR spectroscopy identifies subtle differences in hydroxyl stretching frequencies (3300–3500 cm⁻¹) .

Properties

IUPAC Name

3-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWCHEGRBQAVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565822
Record name 3-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156868-83-6
Record name 3-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-Fluorophenyl)propan-1-OL
3-(3-Fluorophenyl)propan-1-OL
3-(3-Fluorophenyl)propan-1-OL
3-(3-Fluorophenyl)propan-1-OL
3-(3-Fluorophenyl)propan-1-OL
3-(3-Fluorophenyl)propan-1-OL

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